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molecular formula C8H6ClF2NO B1585338 2-chloro-N-(3,4-difluorophenyl)acetamide CAS No. 76778-13-7

2-chloro-N-(3,4-difluorophenyl)acetamide

Cat. No. B1585338
M. Wt: 205.59 g/mol
InChI Key: BGKVOCLZYDSHLA-UHFFFAOYSA-N
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Patent
US08877946B2

Procedure details

The method of Cervena et al.3 was followed. To a stirred solution of 3,4-difluoroaniline (10 mmol) in toluene (5 mL) and pyridine (10 mmol) maintained at 5-10 deg C was added chloroacetyl chloride (10 mmol) in toluene (5 mL) dropwise. The mixture was allowed to stand overnight at room temperature. The organic layer was then separated and the residue was mixed with water (60 mL). The separated solid product was recrystallized from toluene to give N-(3,4-difluorophenyl) chloroacetamide (8.6 g, 84.3% yield). 1HNMR (300 MHz, CDCl3) δ 8.24 (s, 1H, NH), 7.63 (td, J=8.1 Hz, 1H, Ar—H), 7.16-7.12 (m, 2H, Ar—H), 4.19 (s, 2H, COCH2Cl).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].N1C=CC=CC=1.[Cl:16][CH2:17][C:18](Cl)=[O:19]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([NH:5][C:18](=[O:19])[CH2:17][Cl:16])[CH:6]=[CH:7][C:8]=1[F:9]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
FC=1C=C(N)C=CC1F
Name
Quantity
10 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
ADDITION
Type
ADDITION
Details
the residue was mixed with water (60 mL)
CUSTOM
Type
CUSTOM
Details
The separated solid product was recrystallized from toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)NC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 84.3%
YIELD: CALCULATEDPERCENTYIELD 418.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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